![molecular formula C20H14O4 B14130879 [(Pyren-1-yl)methyl]propanedioic acid CAS No. 4643-67-8](/img/structure/B14130879.png)
[(Pyren-1-yl)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pyren-1-yl)methyl]propanedioic acid is a compound that features a pyrene moiety attached to a propanedioic acid backbone Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it valuable in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyren-1-yl)methyl]propanedioic acid typically involves the attachment of a pyrene moiety to a malonic acid derivative. One common method is the reaction of pyrene-1-methanol with malonic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the pyrene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Pyren-1-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrene-1,6-dione or pyrene-1,8-dione.
Reduction: [(Pyren-1-yl)methyl]propanediol or [(Pyren-1-yl)methyl]propanal.
Substitution: Bromopyrene or nitropyrene derivatives.
Applications De Recherche Scientifique
[(Pyren-1-yl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of DNA intercalation and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [(Pyren-1-yl)methyl]propanedioic acid is largely dependent on its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its structure and affecting gene expression. Additionally, the compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simple ester of malonic acid used in organic synthesis.
Pyrene-1-carboxylic acid: A pyrene derivative with a single carboxylic acid group.
Pyrene-1-methanol: A pyrene derivative with a hydroxymethyl group.
Uniqueness
[(Pyren-1-yl)methyl]propanedioic acid is unique due to the combination of the pyrene moiety and the malonic acid backbone. This structure imparts both the photophysical properties of pyrene and the reactivity of malonic acid, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
4643-67-8 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(pyren-1-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C20H14O4/c21-19(22)16(20(23)24)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,22)(H,23,24) |
Clé InChI |
BRCOJWIRBQVLJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
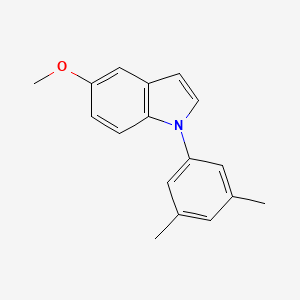

![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
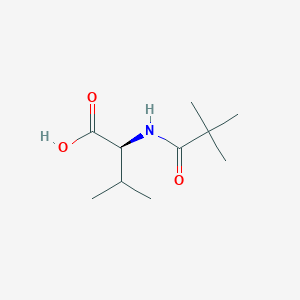

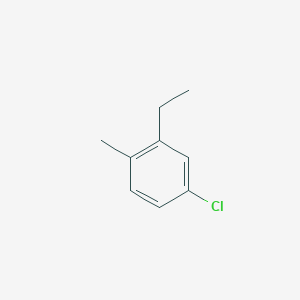
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
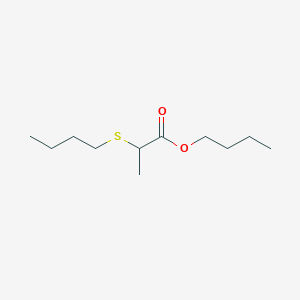
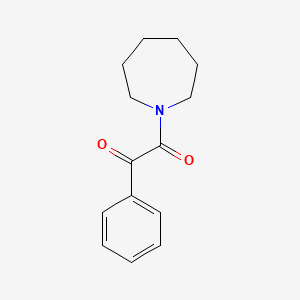
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
